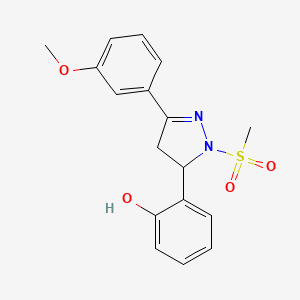
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom. The presence of both carboxylate and amino functional groups suggests that it could participate in various chemical reactions. The tert-butyl group is a bulky substituent that could influence the compound’s reactivity and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by various functional group interconversions to introduce the amino, methoxy, and carboxylate groups .Molecular Structure Analysis
The molecular formula of the compound is C12H22N2O4, as suggested by the description . The presence of both polar (carboxylate, amino, and methoxy groups) and nonpolar (tert-butyl group) parts in the molecule could influence its solubility and reactivity.Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The amino group could participate in condensation reactions, the carboxylate group could undergo reactions typical of esters, and the methoxy group could be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the polarity of the molecule, determined by its functional groups, can influence its solubility in different solvents. The presence of the bulky tert-butyl group could influence the compound’s boiling and melting points .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Research has explored the synthesis of functionalized amino acid derivatives, including compounds similar to Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate; oxalic acid, to design new anticancer agents. For instance, Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives evaluated for their cytotoxicity against human cancer cell lines, highlighting the potential of these compounds in anticancer drug design (Kumar et al., 2009).
Synthetic Methodologies
The compound's synthesis and related structures have been a focal point of research, contributing to the broader field of organic synthesis. Mosey et al. (2008) described the synthesis of tert-alkyl amino hydroxy carboxylic acids using an oxazolone-mediated ene-type reaction, which is fundamental in producing biologically active natural products (Mosey et al., 2008). This methodological advancement aids in the development of diverse pharmacophores with potential therapeutic applications.
Analytical Applications
Additionally, some studies have utilized tert-butyldimethylsilyl derivatives, similar to the tert-butyl group in the compound of interest, for analytical purposes. For example, Muskiet et al. (1981) developed a capillary gas-chromatographic method for the simultaneous determination of various metabolites in urine, showcasing the utility of tert-butyl derivatives in diagnostic and pharmacokinetic studies (Muskiet et al., 1981).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials. If it’s a reagent or an intermediate in chemical synthesis, future research could involve finding new reactions that it can participate in or improving the methods for its synthesis .
Propiedades
IUPAC Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5.C2H2O4/c1-10(2,3)18-9(15)13-5-11(16,6-13)7(12)8(14)17-4;3-1(4)2(5)6/h7,16H,5-6,12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRKGUPLEJPXBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)OC)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2367790.png)
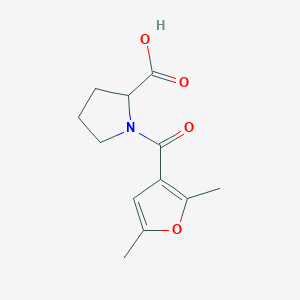
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2367795.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2367796.png)
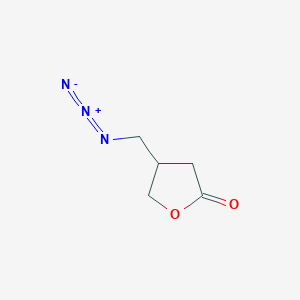
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one](/img/structure/B2367799.png)
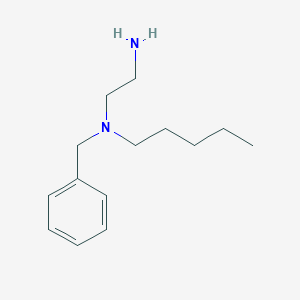

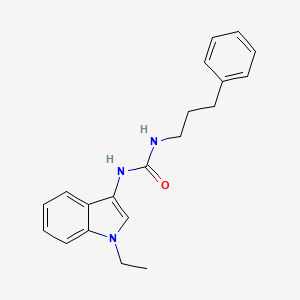
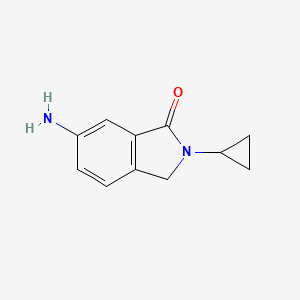
![N-(6-(4-(sec-butyl)phenoxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2367807.png)
